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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)methanol

Cat. No.: B097646

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol for Drug Development
Professionals

Introduction: Unveiling a Versatile Pyridine Building
Block

(2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative, represents a crucial
structural motif in modern medicinal chemistry and materials science. Its unique combination of
a nucleophilic hydroxyl group and a sterically-hindered, basic pyridine core makes it a highly
valuable and versatile intermediate for the synthesis of complex molecular architectures. The
strategic placement of the two methyl groups flanking the nitrogen atom sterically hinders the
nitrogen, modulating its basicity and nucleophilicity, which can be a desirable trait in directing
reactions and fine-tuning the properties of target molecules. This guide provides a
comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety
considerations, tailored for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of (2,6-Dimethylpyridin-4-yl)methanol are summarized below.
These characteristics are foundational to its handling, reactivity, and application in synthetic
chemistry.
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Property Value Source
CAS Number 18088-01-2 [1]
Molecular Formula CsH11NO
Molecular Weight 137.18 g/mol
Physical Form Solid
Purity Typically =98% [2]
inChi 1S/C8H11NO/c1-6-3-8(5-10)4-
n
7(2)9-6/h3-4,10H,5H2,1-2H3
DLDGHMPQNVTNRC-
InChlKey
UHFFFAOYSA-N
Inert atmosphere, room
Storage

temperature

Synthetic Pathways: A Conceptual Approach

The synthesis of (2,6-Dimethylpyridin-4-yl)methanol is not a trivial single-step process from
simple precursors like 2,6-lutidine. The challenge lies in selectively functionalizing the 4-
position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-
positions. A common strategy in pyridine chemistry to activate the 4-position is through the
formation of a pyridine N-oxide. The following multi-step workflow represents a plausible and
logical pathway for its synthesis, grounded in established organic chemistry principles.

Conceptual Synthesis Workflow

This pathway begins with the readily available starting material, 2,6-lutidine.

o N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide.
This step is crucial as it alters the electronic properties of the ring, making the 4-position
susceptible to nucleophilic attack.

o Acetoxylation: The N-oxide is treated with acetic anhydride. This results in a rearrangement
reaction that installs an acetoxy group at the 4-position methyl group, forming (2,6-
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dimethylpyridin-4-yl)methyl acetate.

e Hydrolysis: The final step involves the basic or acidic hydrolysis of the acetate ester to yield
the target primary alcohol, (2,6-Dimethylpyridin-4-yl)methanol.

Conceptual Synthesis of (2,6-Dimethylpyridin-4-yl)methanol

2,6-Lutidine

m-CPBA or H202/AcOH

2,6-Lutidine N-Oxide

Acetic Anhydride (Acz20), Heat

(2,6-Dimethylpyridin-4-yl)methyl Acetate

Hydrolysis (e.g., NaOH/H20)

(2,6-Dimethylpyridin-4-yl)methanol

Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of (2,6-Dimethylpyridin-4-yl)methanol.

Chemical Reactivity and Applications

The utility of (2,6-Dimethylpyridin-4-yl)methanol as a synthetic intermediate stems from the
distinct reactivity of its two primary functional domains: the primary alcohol and the substituted
pyridine ring.

Reactions of the Hydroxyl Group
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The primary alcohol moiety is a versatile handle for introducing a wide range of functionalities.

» Oxidation: The hydroxyl group can be oxidized under controlled conditions to yield the
corresponding aldehyde, (2,6-dimethylpyridine-4-carbaldehyde), or further to the carboxylic
acid, 2,6-dimethylisonicotinic acid. This transformation is fundamental for creating amide or
ester linkages in drug candidates.

 Esterification and Etherification: It readily undergoes esterification with carboxylic acids or
acyl chlorides, and etherification with alkyl halides. These reactions are key for modifying
solubility, lipophilicity, and metabolic stability of a parent molecule. The formation of esters
from pyridine carboxylic acids is a well-documented process.[3]

» Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group
(e.g., a tosylate or mesylate) or directly into a halide, preparing the molecule for subsequent
nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based
nucleophiles.

Reactivity of the Pyridine Ring

» N-Protonation/N-Alkylation: The pyridine nitrogen atom is basic (pKa of the conjugate acid of
2,6-lutidine is ~6.7) and can be protonated to form pyridinium salts or alkylated to form
quaternary pyridinium compounds.[4] The steric hindrance from the adjacent methyl groups
moderates this reactivity compared to pyridine itself.

 Building Block in Medicinal Chemistry: Pyridine and its derivatives are privileged structures in
drug discovery, appearing in numerous approved pharmaceuticals. This scaffold can
participate in hydrogen bonding and 1t-stacking interactions with biological targets.[5][6] The
(2,6-dimethylpyridin-4-yl)methanol moiety serves as a key precursor for more complex
molecules where the pyridine ring acts as a core structural element or a bioisostere for other
aromatic systems.[7][8]
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Reactivity Profile

(2,6-Dimethylpyridin-4-yl)methanol

R-COOH
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Oxidation (mild) Esterification Protonation (H*)
- Aldehyde - Ester - Pyridinium Salt
[O]
Oxidation (strong)
— Carboxylic Acid

Click to download full resolution via product page

Caption: Key reaction pathways for (2,6-Dimethylpyridin-4-yl)methanol.

Safety and Handling

As with any chemical reagent, proper handling of (2,6-Dimethylpyridin-4-yl)methanol is
essential in a laboratory setting. The available safety data indicates it should be handled with
care.

» Hazard Classification: It is classified with the GHSO07 pictogram, indicating it can be harmful if
swallowed, cause skin and eye irritation, and may cause respiratory irritation.

e Hazard Statements (H-Statements): H302 (Harmful if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements (P-Statements): P261 (Avoid breathing
dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).

Recommended Laboratory Practices

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

o Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[9]

o Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as
recommended.

o Spill & Disposal: In case of a spill, prevent dust formation and sweep up carefully. Dispose of
the chemical waste in accordance with local, state, and federal regulations.

Conclusion

(2,6-Dimethylpyridin-4-yl)methanol is a chemical intermediate of significant value to the
scientific research community, particularly in the realm of drug discovery and development. Its
defined structure, predictable reactivity at both the hydroxyl group and the pyridine core, and its
role as a versatile scaffold make it an indispensable tool for synthetic chemists. A thorough
understanding of its properties, synthetic logic, and safe handling procedures, as outlined in
this guide, is paramount for its effective and responsible utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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